2-Chloro-5-nitrobenzonitrile

Description

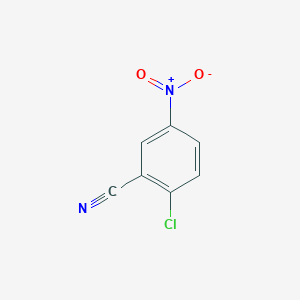

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGILLTVEEBNDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937137 | |

| Record name | 2-Chloro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-02-6 | |

| Record name | 2-Chloro-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzonitrile

Introduction

2-Chloro-5-nitrobenzonitrile, with the CAS number 16588-02-6, is a significant chemical intermediate in the fields of organic synthesis and materials science.[1][2][3] Its molecular structure, featuring a benzene ring substituted with a chloro group, a nitro group, and a nitrile group, provides a versatile platform for the synthesis of a wide array of more complex molecules.[3] This compound is particularly noted for its role as a precursor in the manufacturing of dyestuffs and has applications in the development of pharmaceuticals and agrochemicals.[3] The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable building block for researchers and chemists.[3]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 16588-02-6 | [1][2][4][5][6][7] |

| Molecular Formula | C₇H₃ClN₂O₂ | [2][4][5][6][8] |

| Molecular Weight | 182.56 g/mol | [1][2][5][7][8] |

| Appearance | White to pale cream or light yellow crystalline powder | [3][4][8] |

| Melting Point | 103.5-109.5 °C | [1][2][4][8] |

| Boiling Point | 300.3 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents. | [9] |

| EC Number | 240-643-6 | [1][5] |

| InChI Key | ZGILLTVEEBNDOB-UHFFFAOYSA-N | [1][4][5] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)Cl | [1][4][5] |

Synthesis and Reactivity

This compound is a synthetic organic compound and is not known to occur naturally. While specific industrial synthesis routes are proprietary, its structure suggests it can be prepared from related benzonitrile or nitrobenzene precursors through chlorination and nitration reactions.

The reactivity of this compound is dictated by its three functional groups:

-

Nitrile Group (-CN): This group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

-

Chloro Group (-Cl): As an aromatic halide, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions, which are activated by the electron-withdrawing nitro group.

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, which facilitates nucleophilic aromatic substitution at the chloro position. The nitro group itself can be reduced to an amino group, which is a key step in the synthesis of many dyes and pharmaceuticals.

Applications

This compound is a versatile intermediate with several key applications:

-

Dyestuff Intermediate: It is a crucial building block in the synthesis of various dyes.[3] The presence of the chromophoric nitro group and the reactive chloro and nitrile groups allows for the construction of complex dye molecules.[3]

-

Pharmaceutical and Agrochemical Synthesis: This compound serves as a starting material for the synthesis of more complex heterocyclic molecules that are often the core of pharmaceutical drugs and agrochemicals.[3] For instance, derivatives of 2-chloro-5-nitrobenzoic acid, which can be synthesized from this compound, have been investigated for their potential antibacterial properties.[10]

-

Research Chemical: It is used as a model substrate in biochemical research, for example, in studies of glutathione S-transferase (GST) isoenzymes.[1]

Caption: Logical relationship diagram of this compound's core properties and applications.

Experimental Protocols

While specific, detailed experimental protocols for reactions using this compound are highly dependent on the desired product, a general procedure for a nucleophilic aromatic substitution of the chloro group is provided below as an illustrative example.

Illustrative Protocol: Synthesis of a Substituted 5-Nitrobenzonitrile

This protocol describes a general method for the substitution of the chlorine atom with an amine.

Reactants:

-

This compound (1.0 eq)

-

A primary or secondary amine (1.1 eq)

-

A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq)

-

Anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen anhydrous solvent.

-

Add the amine and the non-nucleophilic base to the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the chosen amine.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted 5-nitrobenzonitrile.

Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.

Safety and Handling

This compound is a hazardous substance and requires careful handling to minimize exposure.[11]

Hazards:

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles.[11]

-

Skin Protection: Use chemical-resistant gloves and protective clothing, such as a lab coat.[11]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[11]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[12]

-

Avoid breathing dust, vapor, mist, or gas.[12]

-

Avoid contact with skin and eyes.[12]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[12][13]

References

- 1. 2-氯-5-硝基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:16588-02-6 | Chemsrc [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. B24287.22 [thermofisher.com]

- 5. This compound | C7H3ClN2O2 | CID 85504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 16588-02-6 [chemicalbook.com]

- 8. shuangdingchemistry.com [shuangdingchemistry.com]

- 9. sdichem.com [sdichem.com]

- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound(16588-02-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzonitrile: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzonitrile is a versatile aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a nitrile group, a chloro substituent, and a nitro group, provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its interaction with the key detoxification enzyme, Glutathione S-Transferase (GST).

Core Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value |

| Molecular Formula | C₇H₃ClN₂O₂ |

| Molecular Weight | 182.56 g/mol [1] |

| Appearance | White to pale cream or light yellow crystalline powder[2][3] |

| Melting Point | 105-107 °C[1] |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in organic solvents |

| CAS Number | 16588-02-6[1] |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound is effectively achieved through a Sandmeyer reaction, starting from 2-chloro-5-nitroaniline. This multi-step process involves the diazotization of the primary amine followed by cyanation.

Materials:

-

2-Chloro-5-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-chloro-5-nitroaniline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for one hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[4]

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The spectrum will display signals for the seven carbon atoms, with the carbon of the nitrile group appearing at a characteristic downfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Characteristic peaks are expected for the C≡N stretch of the nitrile group, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro group.

High-Performance Liquid Chromatography (HPLC):

-

Employ a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility.

-

Detection is typically performed using a UV detector at an appropriate wavelength. This method is suitable for assessing the purity of the synthesized compound.

Biological Interaction with Glutathione S-Transferase (GST)

This compound is known to interact with Glutathione S-Transferases (GSTs), a family of enzymes crucial for cellular detoxification.[1] GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and easier to excrete.[5][6]

This compound can act as both a substrate and an inhibitor of GST.[1] The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro and chloro groups, makes it susceptible to nucleophilic attack by the thiolate anion of glutathione, a reaction catalyzed by GST.

The overexpression of certain GST isozymes is a known mechanism of drug resistance in cancer cells, as they can detoxify chemotherapeutic agents.[7][8][9] Therefore, compounds that can inhibit GST activity are of significant interest in drug development as they could potentially be used to overcome drug resistance.

The interaction of this compound with GST involves its binding to the active site of the enzyme, which has a G-site for glutathione and an H-site for the hydrophobic electrophilic substrate.[10] The catalyzed reaction involves the nucleophilic attack of the glutathione thiolate on the electron-deficient aromatic ring of this compound.

Visualizations

Caption: GST-catalyzed detoxification workflow.

Caption: Synthesis and analysis workflow.

References

- 1. This compound 99 16588-02-6 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 5. The role of glutathione-S-transferase in anti-cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione S-transferase and drug resistance. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Resistance Mechanisms Unveiled: The Role of Glutathione S-Transferase in Cancer Therapy Failures - PharmaFeatures [pharmafeatures.com]

- 10. The Interaction of Human Glutathione Transferase GSTA1-1 with Reactive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzonitrile: Molecular Structure, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-5-nitrobenzonitrile, including its molecular structure and key spectroscopic data. Detailed methodologies for the characterization of this compound are also presented to support its application in research and development.

Molecular Structure and Identification

This compound is an aromatic organic compound with the chemical formula C₇H₃ClN₂O₂.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom, a nitro group, and a nitrile group.

IUPAC Name: this compound[1][2]

Molecular Formula: C₇H₃ClN₂O₂[1][2][3]

Synonyms: 5-Nitro-2-chlorobenzonitrile, 2-chloro-5-nitrobenzenenitrile, 4-Chloro-3-cyanonitrobenzene[1][2]

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 182.56 g/mol | [1][4] |

| Appearance | White to pale cream powder | [5] |

| Melting Point | 105-107 °C | [4] |

| Assay (GC) | ≥98.5% | [5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitro, chloro, and nitrile groups will cause these signals to appear at downfield chemical shifts.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing groups (chlorine, nitro, and nitrile) will be shifted downfield. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | ~2230 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

| C-Cl | Stretch | ~740 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an FTIR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[1]

Mass Spectrometry (MS)

For mass spectral analysis, a dilute solution of the compound in a volatile solvent (e.g., acetonitrile or methanol) is prepared. The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for analysis.

Synthesis and Reactivity

This compound is a useful intermediate in organic synthesis. It can be prepared from 2-chloro-5-nitrobenzoic acid. The nitrile group can be introduced through various methods, such as dehydration of the corresponding amide or by nucleophilic substitution on an appropriate precursor. The presence of the electron-withdrawing nitro and chloro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an acute toxicant and skin and eye irritant.[4] All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. Due to the limited availability of specific quantitative solubility data in published literature, this guide offers a predicted qualitative solubility profile based on the molecule's structural features and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data tailored to their specific applications.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₃ClN₂O₂. Its structure consists of a benzene ring substituted with a chloro group, a nitro group, and a nitrile group. These functional groups dictate its chemical reactivity and physical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, particularly for reaction kinetics, purification, and formulation development.

Predicted Solubility Profile

The solubility of a solid in a solvent is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent determine the extent of solubility. The presence of a polar nitro group and a nitrile group, along with a less polar chlorobenzyl backbone, suggests that this compound will exhibit a range of solubilities in different organic solvents.

Based on its structural features, a qualitative solubility profile is predicted below. It is important to note that this is a general guide, and experimental verification is necessary for precise quantitative data.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar nitro and nitrile groups of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group in these solvents can interact with the nitro and nitrile groups, but the overall polarity is slightly lower than polar aprotic solvents. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low | The nonpolar nature of these solvents does not favorably interact with the polar functional groups of this compound, leading to poor solvation. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with the chloro-substituted benzene ring. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have a lower polarity compared to ketones and alcohols, resulting in reduced solubility. |

| Esters | Ethyl acetate | Moderate | The ester group provides some polarity, allowing for moderate interaction with the solute. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following section details a gravimetric method for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Oven or vacuum oven

-

Desiccator

Experimental Protocol

dot

Caption: Workflow for the gravimetric determination of solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has been removed, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dry solid residue.

-

Data Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.

Calculation of Solubility in g/100 g of solvent:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility = (Mass of solute / Mass of solvent) * 100

Calculation of Mole Fraction Solubility (x):

-

Moles of solute = Mass of solute / Molar mass of this compound (182.56 g/mol )

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction (x) = Moles of solute / (Moles of solute + Moles of solvent)

Logical Relationships in Solubility Studies

The process of determining and applying solubility data involves a logical sequence of steps, from initial prediction to experimental validation and final application in a process.

dot

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the safety data and handling precautions for 2-Chloro-5-nitrobenzonitrile (CAS No. 16588-02-6). The information is intended to equip laboratory and research personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical Identification and Physical Properties

This compound is a substituted aromatic nitrile that serves as a key intermediate in various synthetic processes, including the production of dyestuffs and pharmaceuticals.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClN₂O₂ | |

| Molecular Weight | 182.56 g/mol | |

| Appearance | White to pale cream powder | [2] |

| Melting Point | 105-107 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | |

| CAS Number | 16588-02-6 | |

| EC Number | 240-643-6 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as compiled from various sources, is presented below. It is crucial to understand these hazards to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

The available toxicological data for this compound is limited primarily to acute toxicity studies. No specific occupational exposure limits (e.g., PEL, TLV) have been established by regulatory agencies such as OSHA or NIOSH for this compound.

| Toxicity Endpoint | Route of Exposure | Species | Value |

| LD50 | Oral | Rat | 3200 mg/kg |

| LD50 | Intraperitoneal | Mouse | 240 mg/kg |

As with many aromatic nitro compounds, there is a potential for systemic effects, including methemoglobinemia, which can lead to cyanosis (a bluish discoloration of the skin and mucous membranes).[3]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for the safe handling of this chemical.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use. |

| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used. |

Hygiene Practices

-

Avoid inhalation of dust.[3]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Remove contaminated clothing promptly and launder it separately before reuse.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

Spill Response

For detailed guidance on handling chemical spills, refer to established institutional and regulatory protocols. A general workflow for responding to a spill of this compound is outlined below.

Caption: Workflow for responding to a chemical spill.

Risk Assessment and Control

A systematic approach to risk assessment is fundamental for the safe handling of this compound. The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

Caption: Logical flow for risk assessment and control.

Disposal Considerations

Waste material containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3] Do not dispose of this chemical down the drain or in the general trash. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its hazards, implementing appropriate engineering and administrative controls, and consistently using personal protective equipment, researchers and scientists can work with this compound in a safe and responsible manner. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific safety protocols and a thorough review of the most current Safety Data Sheet from the supplier.

References

spectroscopic data of 2-Chloro-5-nitrobenzonitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-nitrobenzonitrile

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₇H₃ClN₂O₂), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here is compiled from various spectral databases.[1][2][3]

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of this compound [1][4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.65 | d | 2.5 | H-6 |

| 8.40 | dd | 8.8, 2.5 | H-4 |

| 7.88 | d | 8.8 | H-3 |

Solvent: CDCl₃ Spectrometer Frequency: Varian A-60D[1]

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 147.2 | C-5 |

| 140.1 | C-3 |

| 133.9 | C-1 |

| 130.4 | C-6 |

| 128.9 | C-4 |

| 115.8 | C-2 |

| 115.1 | CN |

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin.[1]

1.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.[1][2][5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2230 | C≡N Stretch | Nitrile |

| ~1525 | Asymmetric NO₂ Stretch | Nitro |

| ~1350 | Symmetric NO₂ Stretch | Nitro |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring |

| ~880 | C-Cl Stretch | Chloro |

Technique: KBr Wafer or ATR[1]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 182.56 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound [1][3]

| m/z | Relative Intensity | Proposed Fragment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M-NO]⁺ |

| 147 | Moderate | [M-Cl]⁺ |

| 126 | Moderate | [M-NO₂]⁺ |

| 101 | High | [C₆H₃CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[6][7] To ensure a homogenous magnetic field, the sample should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette can be employed if necessary. The spectrum is recorded on an NMR spectrometer (e.g., 60 MHz for the referenced ¹H spectrum).[1] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a higher concentration and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope.[7] Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[7][8]

2.2. Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet/wafer method is commonly used.[1]

-

ATR-IR: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory of an FTIR spectrometer.[9] Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.[9] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[9]

-

KBr Wafer: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The KBr disk is then placed in the sample holder of the IR spectrometer.[2]

2.3. Mass Spectrometry (MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique.[1][9]

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.[9] The compound is vaporized and separated from the solvent and any impurities on a capillary column.[9] The separated compound then enters the mass spectrometer's ion source.[10] In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11][12] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[10][11] A detector then records the abundance of each ion.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C7H3ClN2O2 | CID 85504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(16588-02-6) MS [m.chemicalbook.com]

- 4. This compound(16588-02-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(16588-02-6) IR2 spectrum [chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

The Versatile Scaffold: Unlocking the Potential of 2-Chloro-5-nitrobenzonitrile in Medicinal Chemistry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 24, 2025 – 2-Chloro-5-nitrobenzonitrile, a readily available chemical intermediate, is emerging as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique trifunctionalized aromatic ring system, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a synthetically adaptable nitrile moiety, provides a robust starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide delves into the core applications of this compound, offering insights into the synthesis of key bioactive molecules, their biological activities, and the experimental methodologies underpinning their development.

Core Applications in the Synthesis of Bioactive Heterocycles

The strategic positioning of the chloro, nitro, and cyano groups on the benzene ring allows for a range of chemical transformations, making this compound a linchpin in the construction of privileged medicinal scaffolds. Key applications include its use as a precursor for quinazolines and tetrazoles, two classes of compounds renowned for their diverse pharmacological activities.

Precursor to Bioactive Quinazolines

One of the significant applications of this compound is its role as a starting material for the synthesis of quinazoline derivatives. The process typically involves a two-step sequence beginning with the nucleophilic substitution of the chlorine atom to yield 2-amino-5-nitrobenzonitrile. This intermediate is then utilized in cyclization reactions to form the quinazoline core. Quinazolines are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties, often through the inhibition of key signaling pathways. For instance, certain quinazoline derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a critical target in oncology.[1]

A general synthetic pathway from 2-amino-5-nitrobenzonitrile to a 4-substituted quinazoline is through condensation with dimethylformamide-dimethyl acetal (DMF-DMA), followed by reaction with various aniline derivatives.[2]

Logical Workflow: From this compound to Quinazolines

Caption: Synthetic route from this compound to quinazolines.

Synthesis of Tetrazole-Containing Compounds

The nitrile functionality of this compound serves as a direct precursor to the tetrazole ring, a well-regarded bioisostere for the carboxylic acid group in medicinal chemistry.[3][4] The [3+2] cycloaddition reaction of the nitrile with an azide source, most commonly sodium azide, is a versatile method for the synthesis of 5-substituted tetrazoles.[5] This transformation is of particular importance as the introduction of a tetrazole moiety can enhance the metabolic stability and lipophilicity of a drug candidate, thereby improving its pharmacokinetic profile.

Experimental Workflow: Synthesis of 5-(2-Chloro-5-nitrophenyl)-1H-tetrazole

Caption: General workflow for the synthesis of a tetrazole derivative.

Quantitative Biological Data

While much of the existing literature focuses on derivatives of the corresponding benzaldehyde or benzoic acid, the strategic importance of this compound as a starting material is underscored by the potent biological activities of the resulting heterocyclic systems. The following table summarizes representative biological data for quinazoline derivatives, a class of compounds accessible from this versatile scaffold.

| Compound Class | Target Cell Line/Organism | Biological Activity | IC50/MIC (µM) | Reference |

| Quinazoline Derivatives | HeLa (Cervical Cancer) | Anticancer | 1.85 - 2.81 | [5][6] |

| Quinazoline Derivatives | MDA-MB231 (Breast Cancer) | Anticancer | 1.85 - 2.81 | [5][6] |

| Quinazoline Derivatives | A549 (Lung Cancer) | Anticancer | 4.26 | [7] |

| Quinazoline Derivatives | HCT116 (Colon Cancer) | Anticancer | 3.92 | [7] |

| Quinazoline Derivatives | MCF-7 (Breast Cancer) | Anticancer | 0.14 | [7] |

Detailed Experimental Protocols

To facilitate further research and development, this section provides detailed experimental protocols for key transformations involving this compound and its derivatives.

Synthesis of 2-Amino-5-nitrobenzonitrile

The conversion of this compound to 2-amino-5-nitrobenzonitrile is a critical first step for the synthesis of various nitrogen-containing heterocycles.

Materials:

-

This compound

-

Ammonia solution (e.g., aqueous or in an organic solvent)

-

Suitable solvent (e.g., DMSO, DMF)

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

In a reaction vessel, dissolve this compound in the chosen solvent.

-

Add the ammonia solution to the reaction mixture. The molar ratio of ammonia to the starting material should be optimized.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product can be isolated by precipitation upon the addition of water, followed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent to yield pure 2-amino-5-nitrobenzonitrile.

General Procedure for the Synthesis of 5-(2-Chloro-5-nitrophenyl)-1H-tetrazole

This protocol outlines the [3+2] cycloaddition reaction to form the tetrazole ring from the nitrile group.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

A Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide, DMF)

-

Hydrochloric acid (HCl) for acidification

-

Reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

-

To a stirred suspension of this compound in DMF, add sodium azide and zinc chloride.

-

Heat the reaction mixture to 120-130°C and maintain this temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum to obtain 5-(2-Chloro-5-nitrophenyl)-1H-tetrazole.

Signaling Pathway Involvement

Derivatives of this compound, particularly the resulting quinazolines, are known to interact with critical cellular signaling pathways implicated in cancer. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

By acting as ATP-competitive inhibitors at the kinase domain of EGFR, these quinazoline derivatives can block the downstream signaling cascade that includes the PI3K/Akt/mTOR pathway. This inhibition ultimately leads to a reduction in cell proliferation, survival, and angiogenesis, which are hallmarks of cancer. The development of such targeted therapies is a cornerstone of modern oncology, and this compound provides a valuable entry point for the synthesis of these potent inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzonitrile, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document details the compound's discovery and historical context, its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis via the Sandmeyer reaction, and an exploration of the biological significance of its derivatives, particularly in the context of antimicrobial and anticancer research.

Introduction

This compound, with the CAS number 16588-02-6, is a versatile aromatic compound characterized by the presence of a chloro, a nitro, and a nitrile functional group on a benzene ring.[1] Its unique substitution pattern makes it a valuable precursor in organic synthesis, allowing for a wide range of chemical transformations. This guide aims to be a core resource for professionals in the fields of chemical research and drug development, providing in-depth information on the history, synthesis, and properties of this important molecule.

Discovery and History

The likely precursor for the synthesis of this compound is 2-chloro-5-nitroaniline. The synthesis of related nitroaromatic compounds, such as 2-chloro-5-nitrobenzoic acid, has been documented in the early 20th century, suggesting that the synthesis of this compound would have been conceptually feasible around the same period. Its emergence as a commercially available and widely used intermediate is a more recent development, driven by the demand for novel pharmaceuticals and specialized dyes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and research.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₂ | [1] |

| Molecular Weight | 182.56 g/mol | [1] |

| Melting Point | 105-108 °C | [4] |

| Boiling Point | 300.3 ± 27.0 °C at 760 mmHg | [4] |

| Appearance | White to pale cream powder | |

| Solubility | Soluble in many organic solvents | |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Key Data | Source |

| ¹H NMR | Spectra available in public databases. | [1] |

| ¹³C NMR | Spectra available in public databases. | [1] |

| Infrared (IR) | Spectra available in public databases. | [1][5] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 182 | [1][6] |

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-chloro-5-nitroaniline.

Synthesis via the Sandmeyer Reaction

This protocol details the diazotization of 2-chloro-5-nitroaniline followed by cyanation using a copper(I) cyanide catalyst.

Materials:

-

2-Chloro-5-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization of 2-Chloro-5-nitroaniline:

-

In a flask, dissolve 2-chloro-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

-

Preparation of the Cyanation Reagent:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active cyanating agent.

-

-

Sandmeyer Reaction (Cyanation):

-

Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.

-

A reaction will occur, evidenced by the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Synthetic Workflow Diagram

Biological Significance and Applications in Drug Development

While this compound itself is primarily a chemical intermediate, its derivatives have garnered significant interest in drug discovery due to their potent biological activities. The presence of the nitro group is particularly important, as many nitroaromatic compounds exhibit antimicrobial and anticancer properties.[7][8]

Antimicrobial Activity of Nitroaromatic Derivatives

The antimicrobial mechanism of many nitroaromatic compounds involves their reductive bioactivation within the target organism.[9][10] This process is often catalyzed by nitroreductase enzymes present in anaerobic bacteria and some parasites.

The general mechanism proceeds as follows:

-

Enzymatic Reduction: The nitro group of the compound is reduced by a nitroreductase enzyme, typically using NADH or NADPH as a cofactor. This reduction can occur in a one-electron or two-electron process.

-

Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as radical anions.[7]

-

Cellular Damage: These reactive species can cause widespread cellular damage by reacting with and damaging critical biomolecules, including DNA, proteins, and lipids.[7] This leads to inhibition of essential cellular processes and ultimately cell death.

Signaling Pathway Diagram: General Mechanism of Nitroaromatic Antimicrobial Action

Anticancer Applications

Derivatives of this compound have also been investigated for their potential as anticancer agents. The mechanisms of action are often complex and can involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and the generation of reactive oxygen species that cause oxidative stress in cancer cells.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. While its own discovery is not prominently documented, its utility is a testament to the power of foundational reactions like the Sandmeyer reaction. The readily available physicochemical and spectroscopic data, coupled with a reliable synthetic protocol, make it an accessible and valuable tool for researchers. Furthermore, the proven biological activities of its derivatives highlight its ongoing importance in the development of new therapeutic agents. This guide serves as a comprehensive resource for professionals seeking to understand and utilize this versatile chemical intermediate.

References

- 1. This compound | C7H3ClN2O2 | CID 85504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. This compound | CAS#:16588-02-6 | Chemsrc [chemsrc.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(16588-02-6) MS spectrum [chemicalbook.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Unveiling the Electronic Landscape of 2-Chloro-5-nitrobenzonitrile: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical electronic properties of 2-Chloro-5-nitrobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. By employing established computational methodologies, we can elucidate its molecular orbital interactions, charge distribution, and reactivity, providing a foundational understanding for its application in novel drug design and functional materials. While a dedicated, comprehensive theoretical study on the electronic properties of this compound is not extensively available in peer-reviewed literature, this guide synthesizes the most probable theoretical approaches and expected electronic characteristics based on studies of analogous substituted nitroaromatic compounds.

Core Electronic Properties: A Quantitative Overview

The electronic properties of a molecule are governed by the distribution and energy of its electrons. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, dipole moment, and molecular electrostatic potential provide critical insights into the molecule's reactivity, stability, and intermolecular interactions. The following tables summarize the anticipated quantitative data for this compound, derived from computational studies on structurally similar molecules.

| Parameter | Expected Value (a.u.) | Expected Value (eV) | Significance |

| HOMO Energy | -0.2 to -0.3 | -5.4 to -8.2 | Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. |

| LUMO Energy | -0.05 to -0.15 | -1.4 to -4.1 | Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap (ΔE) | 0.1 to 0.2 | 2.7 to 5.4 | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity and lower stability.[1][2][3][4] |

Table 1: Frontier Molecular Orbital (FMO) Energies. The energies of the HOMO and LUMO are crucial in predicting the molecule's behavior in chemical reactions. The energy gap is a key indicator of its stability and reactivity.

| Parameter | Expected Value (Debye) | Significance |

| Dipole Moment (µ) | 3.0 to 5.0 D | Measures the overall polarity of the molecule, which influences its solubility, intermolecular forces, and interaction with biological targets. |

Table 2: Dipole Moment. The dipole moment arises from the asymmetrical distribution of charge within the molecule.

Understanding Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the MEP is expected to show:

-

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these are the primary sites for electrophilic attack.

-

Positive Potential (Blue): Located around the hydrogen atoms of the benzene ring, suggesting these are sites for nucleophilic attack.

Mulliken and Natural Bond Orbital (NBO) Population Analysis

Mulliken and Natural Bond Orbital (NBO) analyses provide quantitative measures of the charge distribution on each atom of the molecule.[5][6][7][8][9] NBO analysis, in particular, gives a more robust description of the electron density in bonding and lone pair orbitals.[10][11][12][13]

| Atom/Group | Expected Mulliken Charge (a.u.) | Expected NBO Charge (a.u.) | Significance |

| Nitro Group (NO2) | Highly Negative | Highly Negative | The strong electron-withdrawing nature of the nitro group leads to a significant accumulation of negative charge on its oxygen atoms. |

| Nitrile Group (CN) | Negative on N, Positive on C | Negative on N, Positive on C | The nitrogen atom of the nitrile group is more electronegative, drawing electron density from the attached carbon atom. |

| Chlorine Atom (Cl) | Negative | Negative | As an electronegative atom, chlorine withdraws electron density from the benzene ring. |

| Benzene Ring | Varied (Positive and Negative) | Varied (Positive and Negative) | The carbon atoms attached to the electron-withdrawing groups will be more positive, while the other ring carbons will have a less positive or slightly negative charge. |

Table 3: Predicted Atomic Charges. These charge distributions are fundamental to understanding the molecule's electrostatic interactions with other molecules, including biological receptors.

Theoretical and Experimental Protocols

The theoretical investigation of this compound's electronic properties is primarily conducted using computational quantum chemistry methods.

Computational Methodology

A standard and reliable method for this class of molecules is Density Functional Theory (DFT), often employing the B3LYP functional with a 6-311++G(d,p) basis set.[14][15] This approach provides a good balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and vibrational frequencies.

The typical computational workflow involves:

-

Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the electronic properties, including HOMO-LUMO energies, dipole moment, and the data for MEP, Mulliken, and NBO analyses.

Experimental Correlation

While this guide focuses on theoretical studies, it is crucial to note that experimental techniques such as FT-IR and Raman spectroscopy are used to validate the computational results, particularly the vibrational frequencies.[16]

Visualizing Theoretical Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of this compound. The anticipated quantitative data and the detailed methodologies offer a valuable resource for researchers in drug development and materials science. The insights into the molecule's charge distribution, reactivity, and stability can guide the rational design of new compounds with desired biological activities or material properties. Further dedicated computational and experimental studies are encouraged to refine and validate the theoretical predictions presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. Mulliken [cup.uni-muenchen.de]

- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 9. Mulliken_population_analysis [chemeurope.com]

- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. science.gov [science.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 2-Chloro-5-nitrobenzonitrile: Suppliers, Purity, and Analysis for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Chloro-5-nitrobenzonitrile, a key chemical intermediate. This document details available suppliers, common purity grades, and a representative analytical protocol for quality assessment.

Sourcing and Purity of this compound

This compound is commercially available from a range of suppliers, catering to diverse research and development needs. The purity of this compound is critical for its successful application in the synthesis of active pharmaceutical ingredients (APIs), dyes, and other fine chemicals. The most commonly offered purity grades are ≥97%, ≥98%, and ≥99%. Higher purity grades are essential for applications where impurities could affect reaction yields, downstream processing, or the final product's safety and efficacy profile.

Below is a summary of prominent suppliers and their available purity grades for this compound.

| Supplier | Purity Grade(s) | Analysis Method |

| Zhengzhou Alfa Chemical Co.,Ltd | 97% Min | Not Specified |

| YangZhou ShuangDing Chem Co.,Ltd | >99.0% | GC |

| Sigma-Aldrich | 99% | Not Specified |

| TCI America | ≥98.0% | GC |

| Fisher Scientific | ≥98.0% (from TCI) | GC |

| Chemsrc | 97.0% | Not Specified |

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for determining the purity of this compound using reverse-phase HPLC with UV detection. This method is based on established analytical principles for similar aromatic nitro compounds.

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

2.1. Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, column oven, and autosampler.

-

Data acquisition and processing software.

-

-

Column:

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents and Solvents:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or purified to 18 MΩ·cm).

-

Phosphoric acid or Formic acid (analytical grade).

-

-

Glassware and Supplies:

-

Volumetric flasks (10 mL, 100 mL).

-

Pipettes.

-

Syringe filters (0.45 µm).

-

HPLC vials.

-

2.2. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile and water with 0.1% acid (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting gradient could be 50:50 (v/v) Acetonitrile:Water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

2.3. Solution Preparation

-

Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v). Add 0.1% of the chosen acid to the aqueous component before mixing. Degas the mobile phase prior to use.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.

2.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of all potential impurities.

2.5. Data Analysis

-

Integrate all peaks in the chromatogram from the sample injection.

-

Calculate the purity of the sample using the area percent method:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Visualizing the Supplier Selection Workflow

The process of selecting a suitable supplier and purity grade for this compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key decision points for a researcher.

Caption: A logical workflow for selecting a this compound supplier.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives

Introduction

This compound is a versatile chemical intermediate characterized by a benzene ring substituted with a nitrile (-CN), a chloro (-Cl), and a nitro (-NO₂) group. This unique combination of electron-withdrawing groups and reactive sites makes it a valuable scaffold in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential.[1] The inherent reactivity of the nitrile group, coupled with the potential for nucleophilic substitution of the chlorine atom and reduction of the nitro group, provides multiple avenues for chemical modification and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound, drawing on data from closely related molecular structures. The content herein is intended to serve as a resource for researchers engaged in the discovery and development of new drugs, offering insights into the antimicrobial, anticancer, and enzyme-inhibiting properties of this class of compounds.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound derivatives are limited, extensive research on the closely related 2-chloro-5-nitrobenzoic acid derivatives provides strong evidence for their potential as next-generation antibacterials.[2][3] These studies reveal that modifications of the carboxylate group can lead to compounds with broad-spectrum antibacterial and antibiofilm activities.[2]

Quantitative Data on Antimicrobial Activity

The following table summarizes the antibacterial activity of two derivatives of 2-chloro-5-nitrobenzoic acid, a methylethanolammonium salt (Compound 1) and a 2D coordination polymer (Compound 2), against various bacterial strains.[2]

| Compound | Bacterial Strain | Concentration (µM) | Inhibition Zone (mm) |

| Compound 1 | S. aureus ATCC 25923 | 100 | 17 |

| E. coli ATCC 25922 | 100 | 17 | |

| Compound 2 | MRSA (patient isolate) | 100 | 16 |

| MRSA (patient isolate) | 50 | 14 | |

| Gentamicin (Gn) | S. aureus ATCC 25923 | N/A | 28 |

| MRSA (patient isolate) | N/A | 16 | |

| Sxt | E. coli ATCC 25922 | N/A | 17 |

Data extracted from a study on 2-chloro-5-nitrobenzoic acid derivatives.[2]

Proposed Mechanism of Action

The antimicrobial action of nitro-aromatic compounds is often attributed to the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species (RNS) and reactive oxygen species (ROS), which can induce oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability.[2]

Caption: Proposed mechanism of antimicrobial action for nitro-aromatic compounds.

Experimental Protocol: Disk Diffusion Assay

The disk diffusion assay is a standard method for evaluating the antimicrobial activity of a compound.[2]

-

Bacterial Culture Preparation: Inoculate a sterile nutrient broth with the test bacterium and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard.

-

Agar Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of the test compound (e.g., 1, 10, 25, 50, and 100 µM).

-

Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plate. A disk with a standard antibiotic (e.g., gentamicin) and a blank disk (with solvent only) should be used as positive and negative controls, respectively.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the antimicrobial activity of the compound.

Anticancer Activity